![molecular formula C10H10F3NO B13701616 5-Cyclopropyl-2-(trifluoromethoxy)aniline](/img/structure/B13701616.png)
5-Cyclopropyl-2-(trifluoromethoxy)aniline
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Overview
Description
5-Cyclopropyl-2-(trifluoromethoxy)aniline is an organic compound with the molecular formula C10H10F3NO and a molecular weight of 217.18 g/mol . This compound features a trifluoromethoxy group attached to an aniline ring, which is further substituted with a cyclopropyl group. The presence of the trifluoromethoxy group imparts unique chemical properties, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-2-(trifluoromethoxy)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction typically involves the coupling of a cyclopropyl-substituted boronic acid with a trifluoromethoxy-substituted aryl halide.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure efficient transmetalation and minimal by-product formation .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-2-(trifluoromethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for halogenation reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aniline derivatives.
Scientific Research Applications
5-Cyclopropyl-2-(trifluoromethoxy)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-2-(trifluoromethoxy)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The cyclopropyl group may contribute to the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethoxy)aniline: Similar structure but lacks the cyclopropyl group.
4-(Trifluoromethoxy)aniline: Similar structure with the trifluoromethoxy group at a different position.
Uniqueness
5-Cyclopropyl-2-(trifluoromethoxy)aniline is unique due to the presence of both the cyclopropyl and trifluoromethoxy groups, which impart distinct chemical and biological properties. The combination of these groups enhances the compound’s stability, lipophilicity, and potential bioactivity, making it a valuable compound for various applications .
Biological Activity
5-Cyclopropyl-2-(trifluoromethoxy)aniline is an organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics, particularly the presence of a cyclopropyl group and a trifluoromethoxy substituent. This combination enhances its biological activity and chemical reactivity, making it a potential candidate for various therapeutic applications.
Structural Characteristics
The molecular formula of this compound is C10H10F3NO. The trifluoromethoxy group significantly increases the lipophilicity of the compound, which is often correlated with improved binding affinity to biological targets. This enhanced lipophilicity can lead to increased metabolic stability, making the compound more effective in pharmacological contexts .
Research has indicated that the trifluoromethoxy group in this compound plays a crucial role in its interaction with various biological receptors. Studies utilizing molecular docking simulations and surface plasmon resonance have demonstrated that this compound can effectively bind to specific targets involved in disease pathways, potentially leading to improved therapeutic outcomes .
Biological Activity and Therapeutic Potential
The biological activity of this compound has been explored across several domains:
- Anticancer Activity : Preliminary studies suggest that compounds with trifluoromethyl groups exhibit significant activity against cancer cells. The unique structure of this compound may enhance its effectiveness as an anticancer agent by targeting specific pathways involved in tumor growth and proliferation .
- Antimicrobial Properties : The compound has also shown promise in combating bacterial infections. The enhanced binding affinity attributed to the trifluoromethoxy group may facilitate interactions with bacterial enzymes or receptors, inhibiting their function .
Case Studies and Research Findings
Several studies have reported on the synthesis and biological evaluation of this compound:
- In Vitro Studies : In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study indicated an IC50 value in the low micromolar range, suggesting potent anti-cancer activity .
- Binding Affinity Assessments : Molecular docking studies revealed that this compound has a favorable binding profile with certain protein targets, indicating its potential as a lead compound for drug development .
- Comparative Analysis : A comparative study highlighted that compounds containing trifluoromethyl groups generally show improved metabolic stability and bioavailability compared to their non-fluorinated counterparts. This reinforces the potential of this compound in therapeutic applications .
Properties
Molecular Formula |
C10H10F3NO |
---|---|
Molecular Weight |
217.19 g/mol |
IUPAC Name |
5-cyclopropyl-2-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)15-9-4-3-7(5-8(9)14)6-1-2-6/h3-6H,1-2,14H2 |
InChI Key |
GAJBJKNWTATGJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)OC(F)(F)F)N |
Origin of Product |
United States |
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